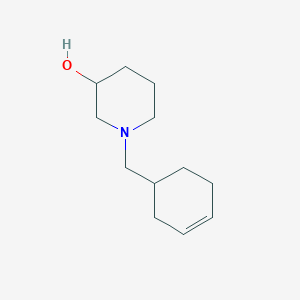![molecular formula C22H24O3 B5172399 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DBCO is a chromenone derivative that has been used in a variety of applications, including chemical biology, bioconjugation, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed that 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one acts as a photoactivatable crosslinker, which can covalently link biomolecules together upon exposure to light. This mechanism has been used to study protein-protein interactions and to identify protein binding partners.
Biochemical and Physiological Effects:
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to have minimal toxicity in vitro and in vivo. In addition, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to be stable in a variety of biological environments, including serum and cell lysates. These properties make 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one an attractive tool for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is its high efficiency and selectivity in bioconjugation reactions. In addition, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is stable in a variety of biological environments, making it an attractive tool for studying biological systems. However, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations, including its high cost and the need for specialized equipment for photoactivation.
Orientations Futures
There are several future directions for the use of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in scientific research. One potential application is in the development of novel therapeutics. 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be conjugated to drugs or drug delivery systems, allowing for targeted delivery to specific cells or tissues. In addition, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be used to study protein-protein interactions and to identify novel drug targets. Finally, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be used in the development of biosensors and diagnostic tools, allowing for the detection of specific biomolecules in biological samples.
Conclusion:
In conclusion, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been used in a variety of applications, including bioconjugation, chemical biology, and medicinal chemistry. The high efficiency and selectivity of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in bioconjugation reactions make it an attractive tool for studying biological systems. However, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations, including its high cost and the need for specialized equipment for photoactivation. Despite these limitations, there are several future directions for the use of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in scientific research, including the development of novel therapeutics, the study of protein-protein interactions, and the development of biosensors and diagnostic tools.
Méthodes De Synthèse
The synthesis of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves the reaction of 7-hydroxy-3,4-dimethylcoumarin with 4-tert-butylbenzyl bromide in the presence of a base. The reaction yields 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one as a white crystalline powder with a high yield. The purity of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be further increased through recrystallization and purification techniques.
Applications De Recherche Scientifique
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been widely used in scientific research due to its unique properties. One of the most significant applications of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is in bioconjugation. 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids, through a copper-free click chemistry reaction. This reaction is highly efficient and selective, making it an attractive method for bioconjugation.
Propriétés
IUPAC Name |
7-[(4-tert-butylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-14-15(2)21(23)25-20-12-18(10-11-19(14)20)24-13-16-6-8-17(9-7-16)22(3,4)5/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVSZXZNCIDSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)

![methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)

![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)
![4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5172376.png)

![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)